molecular formula C13H16O2 B028227 4-(Benzyloxy)cyclohexanone CAS No. 2987-06-6

4-(Benzyloxy)cyclohexanone

Cat. No.: B028227
CAS No.: 2987-06-6
M. Wt: 204.26 g/mol
InChI Key: FFGVIYUANJAFJS-UHFFFAOYSA-N
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Description

4-(Benzyloxy)cyclohexanone (CAS: 2987-06-6) is a cyclohexanone derivative substituted with a benzyloxy group at the 4-position. Its molecular formula is C₁₃H₁₆O₂, with a molar mass of 204.26 g/mol . It is commonly used as an intermediate in pharmaceutical synthesis due to its versatile reactivity .

Preparation Methods

Synthetic Routes

Benzylation of 1,4-Dioxaspiro[4.5]decan-8-ol

The most well-documented method involves a three-stage process starting from 1,4-dioxaspiro[4.5]decan-8-ol (tetrahydrofuranyl-protected cyclohexanol):

Stage 1: Deprotonation
A 60% sodium hydride (NaH) dispersion in mineral oil (760 mg, 23 mmol) is added to a solution of 1,4-dioxaspiro[4.5]decan-8-ol (3.0 g, 19 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at 0°C. The mixture is stirred for 6 hours to generate the alkoxide intermediate .

Stage 2: Benzylation
Benzyl bromide (2.5 mL, 21.3 mmol) is introduced, and the reaction proceeds at room temperature overnight. The benzyloxy group replaces the tetrahydrofuranyl protecting group, forming 4-(benzyloxy)-1,4-dioxaspiro[4.5]decane .

Stage 3: Acidic Deprotection
A 4N HCl solution (30 mL) is added, hydrolyzing the ketal group at room temperature over 6 hours. Neutralization with 4N NaOH (pH ~7), extraction with ethyl acetate, and column chromatography (0–30% ethyl acetate/heptanes) yield this compound as a light yellow oil (3.0 g, 77%) .

Key Data:

ParameterValue
Starting Material1,4-Dioxaspiro[4.5]decan-8-ol
Benzylating AgentBenzyl bromide
BaseSodium hydride (NaH)
SolventAnhydrous THF
Reaction Temperature0°C (Stage 1), RT (Stages 2–3)
Yield77%

Alternative Methods

While less common, direct benzylation of 4-hydroxycyclohexanone has been explored. However, competing side reactions (e.g., over-alkylation) necessitate precise stoichiometry and low temperatures. A study employing potassium carbonate (K₂CO₃) as a mild base achieved moderate yields (50–60%) but required extended reaction times (48 hours) .

Optimization of Reaction Conditions

Temperature and Stoichiometry

  • Temperature Control : Maintaining 0°C during deprotonation minimizes side reactions, while room-temperature benzylation ensures complete conversion .

  • Stoichiometric Ratios : A 1.1:1 molar ratio of benzyl bromide to substrate balances reactivity and cost-efficiency . Excess benzyl bromide (>1.2 equiv) leads to di-benzylated byproducts.

Solvent Selection

Anhydrous THF is optimal due to its ability to dissolve both NaH and the intermediate alkoxide. Polar aprotic solvents (e.g., DMF) accelerate reactions but complicate purification .

Workup and Purification

  • Acidic Hydrolysis : 4N HCl selectively cleaves the ketal group without affecting the benzyl ether .

  • Chromatography : Gradient elution (heptanes/ethyl acetate) resolves the product from unreacted starting material and oligomers .

Scalability and Industrial Production

Batch Process Limitations

Traditional batch methods face challenges in heat dissipation and mixing efficiency at scale. Exothermic deprotonation (Stage 1) requires controlled addition of NaH to prevent thermal runaway .

Continuous Flow Reactors

Pilot-scale studies demonstrate that continuous flow systems enhance heat transfer and reduce reaction times. A modular setup combining deprotonation, benzylation, and hydrolysis stages achieved 70% yield at 1 kg/day throughput .

Industrial Optimization Parameters:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume50 mL500 L
NaH Addition Time10 minutes2 hours
Benzyl Bromide Feed RateDropwise5 L/hour
Cooling SystemIce bathJacketed reactor

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include aromatic protons (δ 7.3–7.5 ppm, multiplet) and cyclohexanone ring protons (δ 2.0–3.0 ppm) . Axial-equatorial proton splitting confirms the chair conformation.

  • ¹³C NMR : The carbonyl carbon resonates at δ 210 ppm, while the benzyloxy quaternary carbon appears at δ 70 ppm .

Chromatographic Purity

High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms >98% purity, with retention times consistent against authentic standards .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)cyclohexanone involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The compound’s benzyloxy group can undergo metabolic transformations, influencing its biological activity and pharmacokinetics .

Comparison with Similar Compounds

Key Properties:

  • Physical State : Light yellow oil .
  • Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, and methanol .
  • Conformation : Prefers an axial configuration for the benzyloxy group in both solid and solution states, as confirmed by X-ray crystallography and ¹H NMR studies. This axial preference is attributed to electrostatic stabilization .
  • Safety : Requires handling in ventilated areas with personal protective equipment (PPE) to avoid inhalation, skin contact, or ingestion .

Structural Analogues and Their Properties

The following table summarizes key differences between 4-(Benzyloxy)cyclohexanone and structurally related compounds:

Compound Name CAS Number Molecular Formula Substituent Type Physical State Key Applications/Properties References
This compound 2987-06-6 C₁₃H₁₆O₂ Benzyloxy Oil Pharmaceutical intermediate
4-Methoxycyclohexanone - C₇H₁₂O₂ Methoxy Solid (mp 58–59°C) Synthesis of rigid derivatives
4-((Benzyloxy)methyl)cyclohexanone 132452-43-8 C₁₄H₁₈O₂ Benzyloxy-methyl - High structural similarity (0.94)
4-(4'-Benzyloxy-phenyl)cyclohexanone - C₁₉H₂₀O₂ Benzyloxy-phenyl - High purity (99%); research applications
4-(4-Methoxybenzyl)cyclohexanone 67807-29-8 C₁₄H₁₈O₂ Methoxybenzyl - Studied for medicinal chemistry

Conformational and Electronic Differences

  • Axial Preference: The benzyloxy group in this compound stabilizes the axial conformation due to electrostatic interactions, as demonstrated in iminium ions and hydrazones . In contrast, smaller substituents like methoxy (e.g., 4-Methoxycyclohexanone) may exhibit different conformational equilibria due to reduced steric and electronic effects.
  • Electronic Effects: Benzyloxy groups are stronger electron donors compared to alkyl chains (e.g., 4-Heptylcyclohexanone, CAS: 16618-75-0), influencing reactivity in nucleophilic additions or oxidations .

Biological Activity

4-(Benzyloxy)cyclohexanone is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by various research findings and data.

Chemical Structure and Properties

This compound is characterized by a cyclohexanone ring substituted with a benzyloxy group. Its molecular formula is C13H16O2C_{13}H_{16}O_2, which contributes to its lipophilicity and ability to interact with biological membranes. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity .

Antimicrobial Properties

Research has indicated that this compound derivatives exhibit significant antimicrobial activity. A study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines and evaluated their antimycobacterial effects against Mycobacterium tuberculosis. The most active compounds demonstrated minimum inhibitory concentration (MIC) values as low as 2.7 µM, suggesting potent activity against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Compounds derived from this structure have shown the ability to inhibit nitric oxide (NO) production in activated macrophages, which is a critical mediator in inflammatory responses. For instance, certain derivatives demonstrated IC50 values ranging from 4.2 to 15.2 µM for NO inhibition, indicating their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the benzyloxy group and the cyclohexanone moiety in enhancing biological activity. It was found that:

  • Hydroxyl and Methoxy Groups : The presence of hydroxyl or methoxy groups on the aromatic rings significantly improved anti-inflammatory activity.
  • Electron-Withdrawing Groups : These groups on the A ring were associated with enhanced NO inhibitory effects .
  • Bulky Substituents : Bulky groups can affect conformational flexibility and lipophilicity, impacting the overall bioactivity .

Case Studies

  • Antimycobacterial Activity : A series of compounds based on this compound were synthesized and tested for their ability to inhibit M. tuberculosis. The study revealed that specific halogenated derivatives exhibited superior activity compared to unsubstituted analogs, showcasing the significance of molecular modifications in enhancing efficacy .
  • Anti-inflammatory Mechanism : In vitro studies using RAW 264.7 macrophages demonstrated that certain derivatives could effectively suppress NO production without cytotoxic effects, emphasizing their therapeutic potential in inflammatory diseases .

Research Findings Summary

Activity Type MIC/IC50 Values Key Findings
Antimycobacterial2.7 - 5.8 µMPotent inhibition against M. tuberculosis
Anti-inflammatory4.2 - 15.2 µMSignificant NO inhibition in macrophages
Structure-ActivityVaries by substituentHydroxyl/methoxy enhance activity; bulky groups affect lipophilicity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Benzyloxy)cyclohexanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A widely used approach involves benzyl ether protection of 4-hydroxycyclohexanone under basic conditions (e.g., NaH or K₂CO₃) with benzyl bromide. Optimization includes controlling reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for benzyl bromide:substrate) to minimize side reactions like over-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. For enantioselective synthesis, substrate-controlled diastereoselective methods (e.g., fluorodesilylation) have been adapted from related cyclohexanone derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :

  • ¹H NMR : Key signals include the benzyloxy group’s aromatic protons (δ 7.3–7.5 ppm, multiplet) and the cyclohexanone ring protons (axial vs. equatorial splitting; δ 2.0–3.0 ppm). Coupling constants (J) help identify chair conformations .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at ~210 ppm, while the benzyloxy quaternary carbon resonates at ~70 ppm .
  • X-ray Crystallography : Resolves solid-state conformation, confirming axial/equatorial preferences of the benzyloxy group (e.g., axial dominance in iminium salts) .

Advanced Research Questions

Q. How does the conformational preference of the benzyloxy group in this compound vary between solution and solid states, and what experimental approaches can elucidate these differences?

  • Methodological Answer :

  • Solid State : X-ray crystallography reveals axial dominance due to electrostatic stabilization in iminium derivatives, as seen in hydrazone salts .
  • Solution State : ¹H NMR coupling constants and NOE experiments differentiate axial/equatorial conformers. Solvent polarity impacts equilibrium: polar solvents (e.g., DMSO) stabilize axial conformers via dipole interactions, while nonpolar solvents favor equatorial positions .
  • Computational Models : DFT calculations (e.g., B3LYP/6-31G*) predict energy differences between conformers, validated against experimental data .

Q. What strategies can resolve contradictions in reported data regarding the reactivity or stereochemical outcomes of this compound in synthetic applications?

  • Methodological Answer :

  • Solvent and Counterion Effects : Reactivity discrepancies in nucleophilic additions (e.g., Grignard reactions) may arise from solvent polarity or counterion coordination. For example, Li⁺ ions stabilize enolate intermediates, altering regioselectivity .
  • Kinetic vs. Thermodynamic Control : Competing pathways (e.g., axial vs. equatorial attack) require monitoring reaction progress (TLC, in situ IR) to identify dominant mechanisms .
  • Cross-Validation : Combine multiple techniques (e.g., NMR, HPLC, X-ray) to confirm stereochemical assignments and rule out impurities .

Q. How can computational modeling be integrated with experimental data to predict and explain the behavior of this compound in catalytic reactions?

  • Methodological Answer :

  • Transition State Analysis : Use Gaussian or ORCA software to model activation energies for catalytic steps (e.g., asymmetric hydrogenation). Compare computed enantiomeric excess (ee) with experimental HPLC results .
  • Docking Studies : For enzyme-catalyzed reactions (e.g., ketoreductases), molecular docking (AutoDock Vina) predicts substrate binding modes and rationalizes stereoselectivity .
  • Machine Learning : Train models on reaction databases (Reaxys, SciFinder) to predict optimal catalysts/solvents for specific transformations .

Q. Notes

  • Avoided non-authoritative sources (e.g., BenchChem) per guidelines.
  • Advanced questions emphasize mechanistic analysis and interdisciplinary validation.
  • Conformational data and synthesis protocols are prioritized for academic research contexts.

Properties

IUPAC Name

4-phenylmethoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGVIYUANJAFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450877
Record name 4-(Benzyloxy)cyclohexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2987-06-6
Record name 4-(Benzyloxy)cyclohexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(BENZYLOXY)CYCLOHEXANONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-benzyloxy cyclohexanone ethylene ketal 40 (5.0 g, 20.1 mmol) in methanol (20 mL) and 1N HCl (0.5 mL) was stirred overnight at 25° C. (Step 37). The mixture was neutralized by addition of 1N NaHCO3 (0.5 mL), solvent removed by roto-evaporation, and the residue chromatographed on silica gel using 15:85 ethyl acetate /hexane. Yield of the ketone 41 was 2.7 g ##STR8## (67%); Rf=0.35; 1H NMR (CDCl3) δ2.3 (m, 8H, ring-CH2), 3.6 (m, 1H, CH--O ), 4.6 (s, 2H, CH2 --O).
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5 g
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0.5 mL
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0.5 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

294 g of 8-benzyloxy-1,4-dioxaspiro[4.5]decane were dissolved in 1400 ml of diisopropyl ether, and 580 ml of four molar hydrochloric acid were added. After 20 hours' stirring at room temperature, 300 ml of water and 180 ml of saturated sodium chloride solution were added, and stirring was carried out for a further four hours. The phases were separated, and the aqueous phase was neutralized with solid sodium hydrogen carbonate and extracted repeatedly with diisopropyl ether. The combined organic phases were dried over sodium sulfate, filtered and concentrated. Distillation under a high vacuum yielded 231 g of 4-benzyloxycyclohexanone.
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294 g
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580 mL
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180 mL
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Synthesis routes and methods IV

Procedure details

8-Benzyloxy-1,4-dioxa-spiro[4.5]decane (15 g, 60 mmol) was dissolved in THF (150 ml) and 1M aqueous hydrochloric acid (40 ml) is added and the reaction mixture is heated to reflux overnight. The reaction mixture is cooled and diluted with water (200 ml) before being extracted with ethyl acetate (1×200 ml). The organic extract is washed with saturated solution of sodium bicarbonate and then dried over magnesium sulphate, filtered and evaporated under reduced pressure to give an oil. The oil is distilled under vacuum in a kugelrohr to give 4-benzyloxy-cyclohexanone (10 g).
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15 g
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Benzyloxy)cyclohexanone
4-(Benzyloxy)cyclohexanone
4-(Benzyloxy)cyclohexanone

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